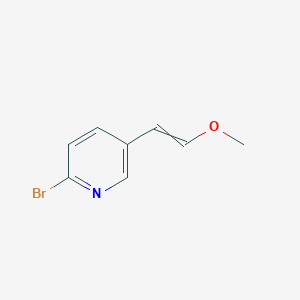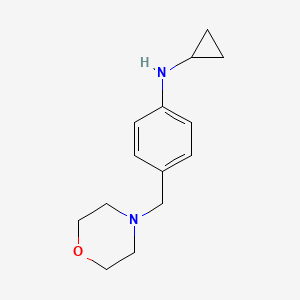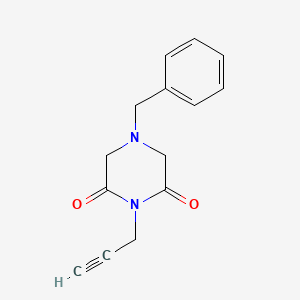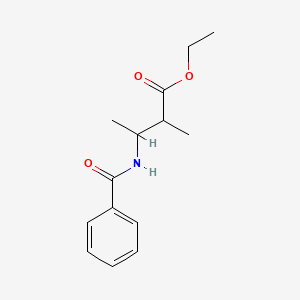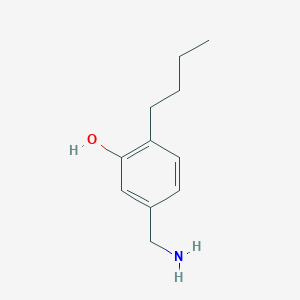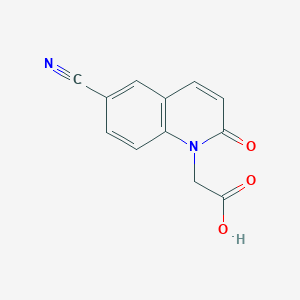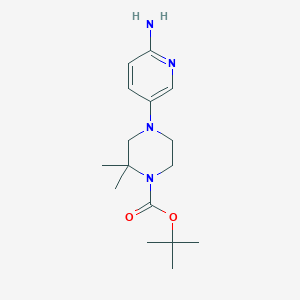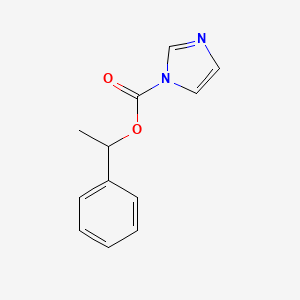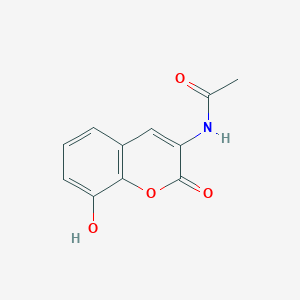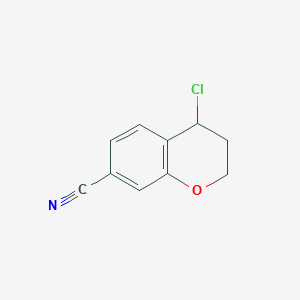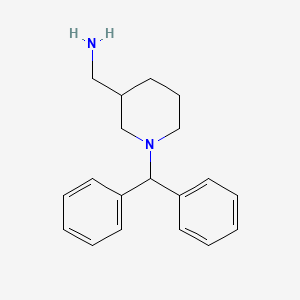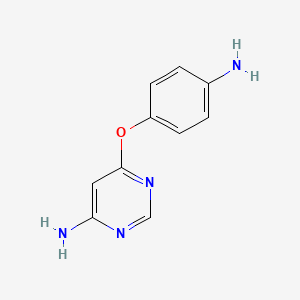
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
The synthesis of 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine involves several steps. One common synthetic route starts with the reaction of 4-chloropyrimidine with 4-aminophenol under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anticancer and anti-inflammatory agents.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industry: It is used in the development of agrochemicals and materials science for creating advanced materials with specific properties.
作用機序
The mechanism of action of 6-(4-Amino-phenoxy)-pyrimidin-4-ylamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the receptor involved .
類似化合物との比較
6-(4-Amino-phenoxy)-pyrimidin-4-ylamine can be compared with other pyrimidine derivatives, such as:
4-Aminopyrimidine: Similar in structure but lacks the phenoxy group, which may result in different biological activities.
6-(4-Methoxyphenoxy)pyrimidin-4-ylamine: Contains a methoxy group instead of an amino group, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H10N4O |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
6-(4-aminophenoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H,11H2,(H2,12,13,14) |
InChIキー |
KVLGPVUVQGKLDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OC2=NC=NC(=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
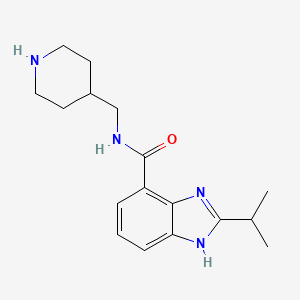
![1-[3-(benzyloxy)propyl]-1H-indole-2,3-dione](/img/structure/B8387638.png)
